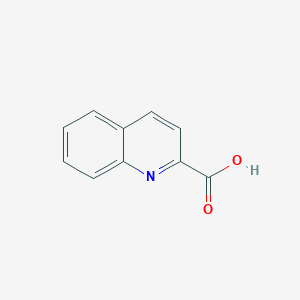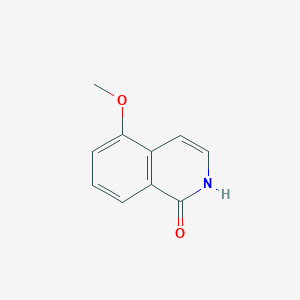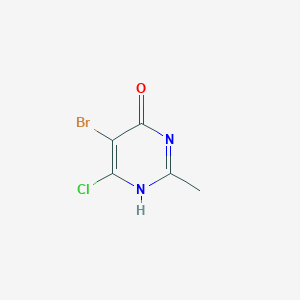![molecular formula C12H18O4 B175813 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL CAS No. 17977-39-8](/img/structure/B175813.png)
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in 1981 by Imperial Chemical Industries (ICI) Pharmaceuticals Division. Since then, it has been extensively studied for its potential applications in various fields of research.
作用机制
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 acts as a selective competitive antagonist of β2-adrenergic receptors. It binds to the receptor site and prevents the binding of endogenous ligands such as adrenaline and noradrenaline. This results in the inhibition of downstream signaling pathways, leading to a decrease in the physiological effects of β2-adrenergic receptor activation.
生化和生理效应
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease airway smooth muscle tone, reduce heart rate and blood pressure, and increase insulin secretion. It has also been shown to decrease lipolysis and increase glucose uptake in adipose tissue.
实验室实验的优点和局限性
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 has several advantages as a research tool. It is highly selective for β2-adrenergic receptors and has minimal activity on other receptor subtypes. It is also relatively stable and can be easily synthesized in large quantities. However, it has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo. It also has poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research involving 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551. One area of interest is its potential as a therapeutic agent for the treatment of asthma and other respiratory diseases. Another area of interest is its potential as a tool for investigating the role of β2-adrenergic receptors in metabolic disorders such as obesity and type 2 diabetes. Additionally, further studies could be conducted to optimize the pharmacokinetic properties of 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 and to develop more potent and selective β2-adrenergic receptor antagonists.
合成方法
The synthesis of 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 involves a multi-step process. The first step is the reaction of 3-(2-hydroxypropoxy)phenol with epichlorohydrin to form 1-chloro-3-(2-hydroxypropoxy)benzene. This is followed by the reaction of the chloro compound with 2-(2-hydroxypropyl)amine to yield 1-[3-(2-hydroxypropoxy)phenoxy]propan-2-amine. The final step involves the reaction of the amine with isopropanol to form the desired product, 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551.
科学研究应用
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 has been extensively studied for its potential applications in various fields of research. It has been used as a pharmacological tool to investigate the role of β2-adrenergic receptors in various physiological processes. It has also been used in studies related to asthma, cardiovascular diseases, and obesity.
属性
CAS 编号 |
17977-39-8 |
|---|---|
产品名称 |
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL |
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
1-[3-(2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H18O4/c1-9(13)7-15-11-4-3-5-12(6-11)16-8-10(2)14/h3-6,9-10,13-14H,7-8H2,1-2H3 |
InChI 键 |
RVEZNIXHGFAPNQ-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC(=CC=C1)OCC(C)O)O |
规范 SMILES |
CC(COC1=CC(=CC=C1)OCC(C)O)O |
同义词 |
1,3-Phenylenebis(2-hydroxypropyl) ether |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



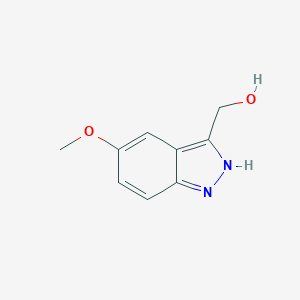
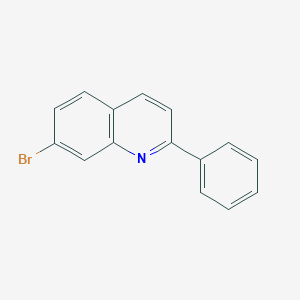
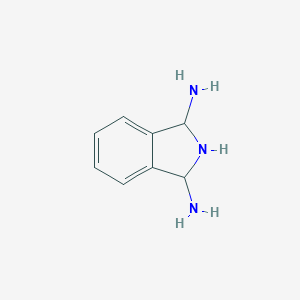
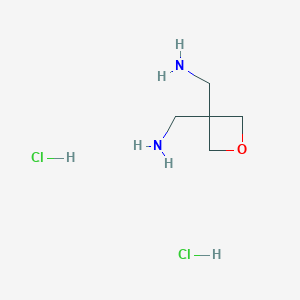
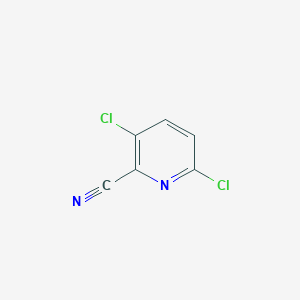
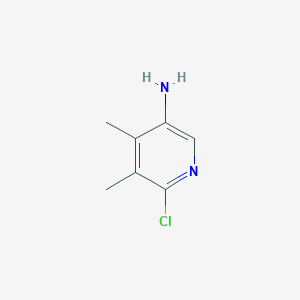
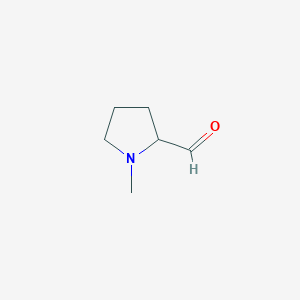
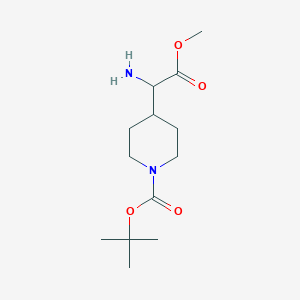
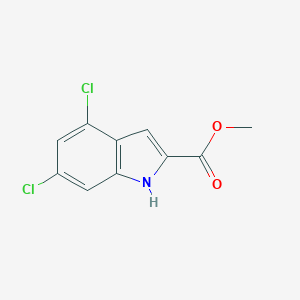
![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)
